molecular formula C22H27N3O3 B3848915 N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

Katalognummer B3848915
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: DKZBUKKCUIOFJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide, also known as CR845, is a novel kappa-opioid receptor agonist that has gained attention in recent years due to its potential therapeutic benefits.

Wirkmechanismus

N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide acts as a selective kappa-opioid receptor agonist, which is a type of opioid receptor that is primarily found in the brain and spinal cord. Activation of the kappa-opioid receptor by this compound results in the inhibition of pain signaling pathways and the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of chronic pain. Additionally, this compound has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide in lab experiments is its selectivity for the kappa-opioid receptor, which allows for more precise targeting of specific biological pathways. Additionally, this compound has a relatively short half-life, which allows for more rapid clearance from the body and reduces the potential for accumulation and toxicity. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other opioid medications, which may require higher doses to achieve therapeutic effects.

Zukünftige Richtungen

There are several potential future directions for research on N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide. One area of interest is the development of more potent and selective kappa-opioid receptor agonists that can be used in lower doses and have fewer side effects. Additionally, there is growing interest in the potential use of this compound in the treatment of other conditions, such as anxiety and depression, and the development of new formulations of this compound that can be administered via different routes, such as transdermal patches or inhalation. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans, particularly in the context of chronic pain management.
Conclusion:
In conclusion, this compound is a promising new kappa-opioid receptor agonist that has potential therapeutic benefits in various conditions, including chronic pain, pruritus, and opioid-induced constipation. Its selectivity for the kappa-opioid receptor and relatively short half-life make it an attractive candidate for lab experiments, although further research is needed to fully understand its mechanism of action and long-term safety and efficacy in humans.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential therapeutic benefits in various conditions, including chronic pain, pruritus, and opioid-induced constipation. In preclinical studies, this compound has been shown to have analgesic effects without producing the adverse side effects commonly associated with traditional opioid medications. Additionally, this compound has been shown to reduce itch in animal models of pruritus and improve bowel function in animal models of opioid-induced constipation.

Eigenschaften

IUPAC Name

N-cyclopropyl-4-methoxy-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-27-19-4-5-20(22(26)24-17-2-3-17)21(14-19)28-18-8-12-25(13-9-18)15-16-6-10-23-11-7-16/h4-7,10-11,14,17-18H,2-3,8-9,12-13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZBUKKCUIOFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-4-methoxy-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.